Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
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Description
Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-' (SCT) is a novel heterocyclic compound that has been the subject of much interest in the scientific community due to its unique structure and potential applications. SCT is a nitrogen-containing heterocyclic compound that is composed of a spirocyclic ring system consisting of a quinazoline and thione moieties. This compound is highly stable and has a wide range of applications in organic synthesis, drug discovery, and other fields.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and pharmacology.
Summary
The compound’s spiro[cyclohexane-quinazoline] scaffold makes it an interesting candidate for drug development. Researchers investigate its potential as a lead compound for designing novel drugs with specific biological activities.
Methods of Application
Synthesis
Chemists synthesize the compound using appropriate methods, such as Mannich aminomethylation. For example, the Mannich reaction of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one with primary amines yields derivatives containing an annelated azabicyclic fragment . Refluxing the mixture on a water bath for 2 hours is one common procedure .
Biological Assays
Researchers evaluate the compound’s biological activity, including analgesic, antimicrobial, ganglioblocking, hypotensive, sedative, and antipyretic properties. Additionally, its potential as an antiarrhythmic agent is of interest .
Results
The synthesized derivatives exhibit promising biological activities. Hydrolysis of the spirans formed 3-azabicyclo[3.3.1]nonanes, which are structurally related to alkaloids found in the aconitine series. These compounds show high antiarrhythmic activity .
Heterocyclic Chemistry
Specific Scientific Field
Organic chemistry, specifically heterocyclic synthesis.
Summary
The compound serves as a key synthon for preparing 3-azabicyclo[3.3.1]nonanes and other biologically active heterocyclic compounds.
Methods of Application
- Cyclic Ketone Synthesis : Researchers use the compound as a precursor for 3-azabicyclo[3.3.1]nonanes. Various aliphatic and heterocyclic substituents can be introduced during aminoalkylation reactions with primary amines. Methanol is often the preferred solvent .
Results
The successful synthesis of 3-azabicyclo[3.3.1]nonanes provides access to a diverse set of compounds with potential pharmacological applications .
Triazole-Containing Scaffolds
Specific Scientific Field
Organic synthesis, particularly the preparation of 1,2,4-triazole-containing compounds.
Summary
The compound contributes to the synthesis of 1,2,4-triazole derivatives, which are valuable in medicinal chemistry.
Methods of Application
- N1-Substituted 3-Amino-1,2,4-triazoles : Researchers utilize the compound as a building block for constructing 3-amino-1,2,4-triazoles. Specific substitution patterns can be achieved through appropriate synthetic routes .
Results
The resulting 3-amino-1,2,4-triazoles can be further functionalized and evaluated for their biological activities .
properties
IUPAC Name |
spiro[1,3,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c16-12-14-11-7-3-2-6-10(11)13(15-12)8-4-1-5-9-13/h1-9H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFUEZMEJGCGKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204352 |
Source
|
Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |
CAS RN |
5579-43-1 |
Source
|
Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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